molecular formula C17H17NO3 B13133548 N-phenylacetyl-beta-phenylalanine

N-phenylacetyl-beta-phenylalanine

Cat. No.: B13133548
M. Wt: 283.32 g/mol
InChI Key: URKWJOAJRKPEFW-OAHLLOKOSA-N
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Description

N-phenylacetyl-beta-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acidPhenylalanine itself is a precursor to several important biomolecules, including melanin, dopamine, norepinephrine, and thyroxine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylacetyl-beta-phenylalanine can be synthesized through the enantioselective acylation of beta-phenylalanine using penicillin G acylase from Escherichia coli. The reaction involves the use of phenylacetamide as an acyl donor, which is highly preferential for the acylation of ®-beta-phenylalanine to form N-phenylacetyl-®-beta-phenylalanine. The optimal conditions for this reaction are a pH of 10, a temperature of 25°C, and a 2:1 molar ratio of phenylacetamide to beta-phenylalanine .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts such as penicillin G acylase. This enzyme is favored due to its high reaction rate and enantioselectivity. The process includes the hydrolysis of this compound to separate the enantiomers, which are then purified .

Chemical Reactions Analysis

Types of Reactions

N-phenylacetyl-beta-phenylalanine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenylacetic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

N-phenylacetyl-beta-phenylalanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-phenylacetyl-beta-phenylalanine involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological functions, including mood regulation and cognitive function. The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid and precursor to N-phenylacetyl-beta-phenylalanine.

    Tyrosine: Another amino acid that is a precursor to neurotransmitters like dopamine and norepinephrine.

    Phenylacetyl-L-glutamine: A compound involved in the metabolism of phenylalanine

Uniqueness

This compound is unique due to its specific structure and the enantioselective properties it exhibits during synthesis. This makes it particularly valuable in the production of enantiomerically pure pharmaceuticals and in research focused on enzyme interactions and metabolic pathways .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(3R)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid

InChI

InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m1/s1

InChI Key

URKWJOAJRKPEFW-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N[C@H](CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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